molecular formula C8H6F3N3S B13035068 5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine

5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine

Cat. No.: B13035068
M. Wt: 233.22 g/mol
InChI Key: YBMACBZIMHXMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is part of the imidazo[1,2-C]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable methylthio and trifluoromethyl-containing reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their biological activities and used in medicinal chemistry.

    Imidazo[1,5-a]pyridines: Significant in agrochemicals and pharmaceuticals.

Uniqueness

5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is unique due to the presence of both methylthio and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C8H6F3N3S

Molecular Weight

233.22 g/mol

IUPAC Name

5-methylsulfanyl-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine

InChI

InChI=1S/C8H6F3N3S/c1-15-7-13-5(8(9,10)11)4-6-12-2-3-14(6)7/h2-4H,1H3

InChI Key

YBMACBZIMHXMSZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC2=NC=CN21)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.